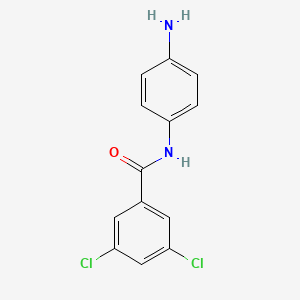

N-(4-Aminophenyl)-3,5-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Aminophenyl)-3,5-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and two chlorine atoms attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Amination Reaction: The synthesis of N-(4-Aminophenyl)-3,5-dichlorobenzamide can be achieved through the amination of 3,5-dichlorobenzoic acid with 4-aminophenylamine. This reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Reduction Reaction: Another method involves the reduction of a nitro precursor, such as N-(4-nitrophenyl)-3,5-dichlorobenzamide, using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(4-Aminophenyl)-3,5-dichlorobenzamide can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form N-(4-Aminophenyl)-3,5-dichlorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atoms in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: N-(4-Nitrophenyl)-3,5-dichlorobenzamide

Reduction: N-(4-Aminophenyl)-3,5-dichlorobenzylamine

Substitution: Various substituted benzamides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-Aminophenyl)-3,5-dichlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies to understand the molecular mechanisms of enzyme activity.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-Aminophenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- N-(4-Aminophenyl)-3,5-dichlorobenzylamine

- N-(4-Nitrophenyl)-3,5-dichlorobenzamide

- N-(4-Methoxyphenyl)-3,5-dichlorobenzamide

Comparison:

- N-(4-Aminophenyl)-3,5-dichlorobenzylamine: This compound is similar in structure but has a benzylamine group instead of a benzamide group. It exhibits different reactivity and biological activity due to the presence of the amine group.

- N-(4-Nitrophenyl)-3,5-dichlorobenzamide: This compound has a nitro group instead of an amino group, which significantly alters its chemical and biological properties. It is more prone to reduction reactions and has different applications in research.

- N-(4-Methoxyphenyl)-3,5-dichlorobenzamide: The presence of a methoxy group instead of an amino group changes the compound’s electronic properties and reactivity. It is used in different synthetic applications and has distinct biological activities.

N-(4-Aminophenyl)-3,5-dichlorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Biologische Aktivität

N-(4-Aminophenyl)-3,5-dichlorobenzamide is a synthetic compound belonging to the class of benzamides, notable for its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites. This prevents substrate binding and catalysis, which is crucial in various metabolic pathways.

- Protein-Ligand Interactions : It acts as a ligand in binding studies, influencing protein functions and pathways.

- Receptor Modulation : Depending on the context, it may function as an agonist or antagonist, modulating signaling pathways associated with different receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiparasitic Activity : Similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These compounds displayed potent antiparasitic properties with low toxicity in mammalian cells .

- Antiviral Properties : Analogues of this compound have been reported to inhibit human adenovirus (HAdV) replication. Some derivatives exhibited selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .

- Antimicrobial Effects : Benzamide derivatives often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities due to its structural characteristics.

Table 1: Summary of Biological Activities

| Activity Type | Compound/Analogue | Target Organism/Pathway | IC50/EC50 Values | Notes |

|---|---|---|---|---|

| Antiparasitic | Compound 73 | Trypanosoma brucei | EC50 = 0.001 μM | Cured 2 out of 3 mice in acute model |

| Antiviral | Compound 15 | HAdV | IC50 = 0.27 μM | Low cytotoxicity CC50 = 156.8 μM |

| Antimicrobial | N-(4-Aminophenyl) analog | Various bacteria | Not specified | Potential for broad-spectrum activity |

Detailed Research Findings

- Antiparasitic Studies : A phenotypic screen identified analogues with significant activity against Trypanosoma brucei. One study highlighted a compound with an EC50 of 0.001 μM that showed oral bioavailability and effective treatment in murine models .

- Antiviral Mechanisms : Research on substituted benzamides revealed their ability to disrupt HAdV DNA replication processes. Compounds were shown to selectively inhibit viral life cycles without significant toxicity to host cells .

- Enzyme Interaction Studies : Investigations into enzyme inhibition indicated that this compound might interact with protein kinase C (PKC), influencing various biochemical pathways relevant to cancer and other diseases.

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-8(6-10(15)7-9)13(18)17-12-3-1-11(16)2-4-12/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUPCCGHHJIEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.